molecular formula C16H20N2O3S2 B081119 3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- CAS No. 13581-52-7

3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-

Cat. No. B081119
CAS RN: 13581-52-7
M. Wt: 352.5 g/mol
InChI Key: JOBSHVWSLVXORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-, commonly known as BTE, is an organic compound that has been extensively studied for its potential applications in scientific research. BTE is a heterocyclic compound that contains both a benzothiazole and an imine functional group, which makes it a versatile molecule with a wide range of potential applications.

Mechanism of Action

The mechanism of action of BTE is not well understood, but it is believed to involve the formation of a coordination complex between BTE and metal ions. This complex may then undergo a photochemical reaction that results in the emission of fluorescence.
Biochemical and Physiological Effects:
BTE has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of BTE on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTE is its high selectivity for copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples. However, BTE has some limitations, including its low solubility in water and its sensitivity to pH changes.

Future Directions

There are several potential future directions for research on BTE. One area of interest is the development of new fluorescent probes based on the structure of BTE. Another area of research is the use of BTE as a tool for the detection of other metal ions, such as zinc and mercury. Additionally, further research is needed to fully understand the mechanism of action of BTE and its potential effects on biological systems.

Synthesis Methods

The synthesis of BTE involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethylene oxide to form 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-(chloroacetyl)ethylthio)aniline, which is further reacted with sodium azide to form the azido derivative. Finally, reduction of the azide with hydrogen gas over palladium on carbon catalyst produces BTE.

Scientific Research Applications

BTE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BTE as a fluorescent probe for the detection of metal ions. BTE has been shown to selectively bind to copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples.

properties

CAS RN

13581-52-7

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3

InChI Key

JOBSHVWSLVXORP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O

Other CAS RN

13581-52-7

Origin of Product

United States

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